Valerenal
Description
Properties
IUPAC Name |
(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-10(9-16)8-13-6-4-11(2)14-7-5-12(3)15(13)14/h8-9,11,13-14H,4-7H2,1-3H3/b10-8+/t11-,13+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZWGDPBGWGJNU-MTXIQXFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=C(CCC12)C)C=C(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C2=C(CC[C@H]12)C)/C=C(\C)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318686 | |
| Record name | Valerenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4176-16-3 | |
| Record name | Valerenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4176-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valerenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004176163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valerenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Steam Distillation
Steam distillation is widely used to isolate volatile components, including this compound, from fresh or dried valerian roots. A patent (CN102526135A) outlines a multi-stage distillation process:
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Initial phase : Steam pressure of 0.08–0.12 MPa for 1.5–2.5 hours to release volatile oils.
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Mid-phase : Reduced pressure (0.02–0.06 MPa) to optimize yield.
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Late phase : Pressure increased to 0.08–0.10 MPa to recover residual oils.
The volatile oil fraction is then separated from decoction residues, with this compound potentially retained in this phase.
| Parameter | Initial Phase | Mid-Phase | Late Phase |
|---|---|---|---|
| Steam Pressure | 0.08–0.12 MPa | 0.02–0.06 MPa | 0.08–0.10 MPa |
| Duration | 1.5–2.5 hours | Variable | 10–20 minutes |
| Purpose | Primary oil release | Optimize yield | Residual recovery |
Solvent-Based Extraction
Ethanol and ethyl acetate are common solvents for extracting non-volatile valerenic acids, but this compound may co-elute in these processes. For example:
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Ethanol percolation : 70–95% ethanol at 5:1 solvent-to-herb ratio achieves moderate valerenic acid yields.
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Ethyl acetate dynamic extraction : Supercritical CO₂ with 5–10% ethanol modifier recovers valerenic acids efficiently, potentially including this compound.
Key Findings :
Supercritical Fluid Extraction (SFE)
SFE with CO₂ modified by ethanol or methanol is emerging as a scalable method. Parameters from CN101396381A include:
| Method | Solvent/Modifier | Pressure (MPa) | Temperature (°C) | Yield Efficiency |
|---|---|---|---|---|
| Supercritical CO₂ | 5% Ethanol | 25–30 | 40 | ~85% of ethanol |
| Ethanol Percolation | 70% Ethanol | N/A | 40–50 | Benchmark |
Enzymatic and Microbial Synthesis
While enzymatic methods for valerenic acid biosynthesis are advanced (e.g., VoTPS2 for valerena-4,7(11)-diene), this compound synthesis remains unreported. Microbial platforms like Saccharomyces cerevisiae have been engineered to produce valerenic acid via cytochrome P450 oxidases , but analogous pathways for this compound are absent.
Chemical Reactions Analysis
Types of Reactions: Valerenal undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to produce valerenic acid.
Reduction: Reduction of this compound can yield valerenol.
Substitution: this compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Valerenic acid.
Reduction: Valerenol.
Substitution: Various this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
1. Precursor for Synthesis
Valerenal serves as a precursor for synthesizing other sesquiterpenoids and derivatives. Its structure allows for modifications that can lead to the development of new compounds with potential therapeutic effects.
2. Fragrance Industry
Due to its distinctive odor, this compound is utilized in the fragrance industry. Its natural scent profile makes it an appealing choice for formulating perfumes and aromatherapy products.
Biological Applications
1. Neuropharmacology
this compound has been extensively studied for its effects on the central nervous system. Research indicates that it possesses sedative and anxiolytic properties, making it a candidate for treating anxiety and insomnia.
Medical Applications
1. Treatment of Sleep Disorders
this compound is investigated for its potential therapeutic applications in managing sleep disorders. Clinical studies have shown mixed results regarding its efficacy in improving sleep quality and reducing latency to sleep onset.
Case Study: Efficacy in Insomnia
A study involving participants suffering from insomnia evaluated the effectiveness of valerian extract containing this compound. Results indicated a statistically significant improvement in sleep latency and quality among participants who received the extract compared to those on placebo . However, the clinical significance remains inconclusive due to variability in individual responses.
2. Anxiolytic Effects
this compound's anxiolytic properties have been highlighted in several studies, suggesting that it may help alleviate symptoms of anxiety disorders. A randomized controlled trial demonstrated improvements in anxiety scores among participants taking valerian extract .
Data Tables
Mechanism of Action
Valerenal exerts its effects primarily through interactions with the gamma-aminobutyric acid (GABA) system in the brain. It is believed to enhance the binding of GABA to its receptors, leading to increased inhibitory neurotransmission and resulting in sedative and anxiolytic effects. Additionally, this compound may interact with serotonin receptors, contributing to its overall calming effects .
Comparison with Similar Compounds
Valerenic Acid: Another major component of valerian essential oil, known for its sedative properties.
Valerenol: A reduction product of valerenal with similar therapeutic effects.
Valeric Acid: A related compound with a simpler structure but less pronounced sedative effects.
Uniqueness of this compound: this compound is unique due to its specific combination of functional groups, which contribute to its distinctive odor and potent biological activity. Unlike valerenic acid and valerenol, this compound has a higher reactivity, making it a valuable intermediate in the synthesis of various derivatives .
Biological Activity
Valerenal, a compound derived from the roots of Valeriana officinalis, has garnered attention for its potential biological activities, particularly in the context of sleep disorders, anxiety, and metabolic health. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is a sesquiterpenoid compound that contributes to the pharmacological effects of valerian root. Its structural formula is represented as:
This compound is known for its sedative properties and is often studied alongside other constituents of valerian, such as valerenic acid.
This compound's biological activity is primarily attributed to its interaction with neurotransmitter systems and metabolic pathways:
- GABAergic Activity : this compound has been shown to enhance GABA (gamma-aminobutyric acid) release in synaptosomes, suggesting a mechanism similar to that of benzodiazepines, which are commonly used for their anxiolytic effects .
- CYP450 Interaction : Research indicates that valerian extracts can modulate the expression of cytochrome P450 enzymes, particularly CYP3A4. A study demonstrated that standardized valerian extract decreased CYP3A1 expression in rats, potentially affecting drug metabolism and leading to herb-drug interactions .
1. Sleep Disorders
This compound is widely recognized for its use in treating sleep-related issues. Clinical studies have reported varying degrees of effectiveness:
- A meta-analysis indicated that valerian extract significantly improved sleep quality and reduced sleep latency compared to placebo .
- In a randomized controlled trial involving 52 participants with psychological stress, valerian extract showed improvements in sleep quality but did not yield statistically significant differences from the control group .
2. Anxiety Management
The anxiolytic effects of this compound have been explored in several studies:
- This compound's ability to modulate GABAergic activity suggests it could be beneficial for anxiety disorders. However, evidence remains mixed regarding its efficacy compared to standard pharmacological treatments .
3. Metabolic Health
Recent studies have highlighted this compound's potential role in metabolic health:
- A study found that valerian extracts inhibited key enzymes associated with obesity and type 2 diabetes, such as lipase and α-amylase. The inhibitory concentration (IC50) values for these enzymes were notably low, indicating strong potential for developing functional supplements targeting metabolic syndrome .
Table 1: Summary of Key Studies on this compound
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| Roh D et al., 2019 | Nonclinical volunteers (n=52) | V. officinalis extract (300 mg/day) | No significant difference in sleep quality vs placebo |
| Hallam KT et al., 2003 | Healthy volunteers (n=9) | Single doses of V. officinalis (500 mg or 1000 mg) | No effect on cognitive performance; possible calming effect noted |
| MDPI Foods, 2023 | In vitro study | Valerian extract | Inhibition of ACE (IC50 = 3.75 mg/mL) and α-glucosidase (IC50 = 15.40 mg/mL) |
Q & A
Q. What validated analytical methods are recommended for quantifying Valerenal in plant extracts or biological samples?
To quantify this compound, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used due to its sensitivity and specificity for sesquiterpenes. Ensure calibration curves are established using pure this compound standards, and validate the method for precision, accuracy, and limit of detection . For plant matrices, consider solid-phase extraction to minimize interference from co-eluting compounds .
Q. How can this compound be isolated from Valeriana officinalis with high purity for experimental use?
Isolation typically involves steam distillation followed by fractional crystallization or preparative chromatography. Optimize solvent gradients (e.g., hexane/ethyl acetate) for column chromatography to separate this compound from structurally similar compounds like valerenic acid. Purity should be confirmed via NMR and GC-MS .
Q. What in vitro models are appropriate for preliminary screening of this compound’s bioactivity?
Use neuronal cell lines (e.g., SH-SY5Y) for neuropharmacological studies, as this compound modulates GABA receptors. For anti-inflammatory assays, LPS-stimulated macrophages are suitable. Include positive controls (e.g., diazepam for GABA activity) and dose-response curves to establish EC₅₀ values .
Advanced Research Questions
Q. How can contradictory findings about this compound’s anxiolytic efficacy in rodent models be resolved?
Contradictions may arise from variations in dosing regimens, animal strains, or behavioral tests (e.g., elevated plus maze vs. open field). Conduct a meta-analysis of existing studies, adjusting for confounding variables. Validate findings using standardized protocols (e.g., OECD guidelines) and include pharmacokinetic data to correlate plasma levels with behavioral outcomes .
Q. What experimental designs address this compound’s poor bioavailability in pharmacokinetic studies?
Use lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility. Employ crossover designs in animal studies to compare bioavailability across formulations. Quantify this compound and metabolites in plasma via LC-MS/MS, and apply compartmental modeling to assess absorption kinetics .
Q. How do this compound’s interactions with CYP450 enzymes impact its therapeutic applicability?
Perform cytochrome P450 inhibition assays (e.g., fluorogenic substrates in human liver microsomes) to identify metabolic interactions. Combine with in silico docking studies to predict binding affinities to CYP3A4 or CYP2D6. Cross-validate results using clinical samples from patients on polypharmacy regimens .
Q. What strategies mitigate batch-to-batch variability in this compound-containing herbal preparations?
Implement quality-by-design (QbD) approaches during extraction: control parameters like extraction time, solvent polarity, and plant harvest season. Use chemometric tools (e.g., PCA) to correlate chemical fingerprints with bioactivity. Adhere to WHO guidelines for herbal material standardization .
Methodological and Data Analysis Challenges
Q. How should researchers prioritize conflicting in vitro and in vivo data on this compound’s neuroprotective mechanisms?
Apply Bradford Hill criteria to evaluate causality: assess strength of association, consistency across models, and biological plausibility. Use siRNA knockdown in cell cultures to confirm target pathways (e.g., BDNF/TrkB), then validate in transgenic animal models .
Q. What statistical methods are optimal for analyzing this compound’s dose-dependent effects in heterogeneous populations?
Use mixed-effects models to account for inter-individual variability. For non-linear responses, apply sigmoidal curve fitting (e.g., Hill equation). Stratify analyses by covariates like age or genetic polymorphisms in GABA receptor subunits .
Q. How can multi-omics datasets (transcriptomics, metabolomics) be integrated to elucidate this compound’s polypharmacology?
Employ pathway enrichment analysis (e.g., DAVID, MetaboAnalyst) to identify overlapping targets. Use machine learning (e.g., random forests) to prioritize key nodes in interaction networks. Validate hypotheses with CRISPR-Cas9 gene editing in relevant cellular models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
